7-Hydroxyheptanal chemical properties and structure
7-Hydroxyheptanal chemical properties and structure
An In-depth Technical Guide to 7-Hydroxyheptanal
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 7-Hydroxyheptanal, tailored for researchers, scientists, and professionals in drug development.
Introduction
7-Hydroxyheptanal, with CAS Number 22054-13-3, is a bifunctional organic molecule containing both a hydroxyl (-OH) and an aldehyde (-CHO) group.[1][2][3] This structure makes it a versatile intermediate in organic synthesis. Its linear seven-carbon chain provides a flexible aliphatic backbone. The presence of two reactive functional groups at opposite ends of the chain allows for a variety of chemical transformations, making it a useful building block in the synthesis of more complex molecules, including aliphatic linkers for PROTACs.[4]
Chemical Structure and Identifiers
7-Hydroxyheptanal consists of a heptane (B126788) chain where one terminus is a primary alcohol and the other is an aldehyde.
Caption: Chemical structure of 7-Hydroxyheptanal.
The molecule's key identifiers are summarized in the table below.
| Property | Value |
| IUPAC Name | 7-hydroxyheptanal[5] |
| CAS Number | 22054-13-3[1][2][3] |
| Molecular Formula | C7H14O2[1][2][3][6] |
| Molecular Weight | 130.187 g/mol [1][7] |
| Canonical SMILES | C(CCCO)CCC=O[1][5] |
| InChI Key | JOXWSBFBXNGDFD-UHFFFAOYSA-N[2][3][5] |
| DSSTox Substance ID | DTXSID80451576[1][3][5] |
Physicochemical Properties
The physical and chemical properties of 7-Hydroxyheptanal are primarily predicted values from computational models. These properties are crucial for understanding its behavior in chemical reactions and for developing experimental protocols.
| Property | Value / Description | Source |
| Boiling Point | 214.5 ± 23.0 °C (Predicted) | [1] |
| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [1] |
| LogP | 1.12810 | [1][2] |
| XLogP3 | 0.6 | [1][5] |
| Hydrogen Bond Donor Count | 1 | [1][5] |
| Hydrogen Bond Acceptor Count | 2 | [1][5] |
| Rotatable Bond Count | 6 | [1][5] |
| Topological Polar Surface Area | 37.3 Ų | [3][5] |
| Exact Mass | 130.099379685 Da | [1][5] |
| Complexity | 61.9 | [1][5] |
| Storage | Inert atmosphere, store in freezer, under -70°C | [6] |
Spectroscopic Data
Spectroscopic information is vital for the structural confirmation of 7-Hydroxyheptanal.
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Infrared (IR) Spectroscopy : A synthesis procedure reported characteristic IR absorption bands (νmax) at 3400 cm⁻¹ (O-H stretch), 2700 cm⁻¹ (aldehyde C-H stretch), and 1710 cm⁻¹ (C=O stretch).[8]
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Mass Spectrometry : GC-MS data for 7-Hydroxyheptanal is available, which is essential for determining its molecular weight and fragmentation pattern.[5]
Experimental Protocols: Synthesis
A common method for synthesizing 7-Hydroxyheptanal is through the oxidative cleavage of aleuritic acid.[8]
Detailed Methodology
This protocol is adapted from the procedure found in US Patent US04088695.[8]
-
Preparation of Sodium Aleuritate : Add sodium hydroxide (B78521) (13.2 g) dissolved in water (660 ml) to a suspension of aleuritic acid (100 g). Stir the mixture at a temperature between 0°C and 10°C to form a suspension of sodium aleuritate.[8]
-
Oxidative Cleavage : Over a period of 1 hour, add a solution of sodium periodate (B1199274) (80 g) in water (800 ml) to the sodium aleuritate suspension. It is critical to maintain the reaction temperature below 15°C during this addition.[8]
-
Reaction and Extraction : Add dichloromethane (B109758) (200 ml) to the mixture and continue stirring for an additional 2.5 hours at 15°C. Following this, add another portion of dichloromethane (300 ml) along with a saturated aqueous solution of sodium bicarbonate (100 ml) and stir vigorously.[8]
-
Workup : Remove the precipitated sodium iodate (B108269) by filtration. Separate the dichloromethane layer from the aqueous phase. Wash the aqueous phase with dichloromethane (500 ml).[8]
-
Isolation : Combine all dichloromethane extracts and dry them over anhydrous magnesium sulphate. Remove the solvent by vacuum distillation at a temperature below 40°C to yield the final product, 7-hydroxyheptanal (43 g).[8]
Caption: Workflow for the synthesis of 7-Hydroxyheptanal.
Safety Information
According to available safety data, 7-Hydroxyheptanal is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Precautionary statements include recommendations for handling, storage, and disposal, such as P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4] Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. 7-Hydroxyheptanal|lookchem [lookchem.com]
- 2. 7-hydroxyheptanal | CAS#:22054-13-3 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. 7-Hydroxyheptanal | Aliphatic Linkers | Ambeed.com [ambeed.com]
- 5. Heptanal, 7-hydroxy- | C7H14O2 | CID 11007931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bldpharm.com [bldpharm.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. prepchem.com [prepchem.com]
- 9. 7-hydroxyheptanal - CAS号 22054-13-3 - 摩贝百科 [m.molbase.cn]
